BenchChemオンラインストアへようこそ!

Doramectin aglycone

Solubility Formulation Analytical Chemistry

Doramectin aglycone (≥95% HPLC) is the acid degradation aglycone of doramectin, retaining nematode larval development inhibition while lacking glycoside-mediated paralytic activity. It is an essential reference standard for ANDA analytical method validation (AMV) and QC, and a critical scaffold for avermectin SAR studies. Direct substitution with parent doramectin or other aglycones is scientifically invalid due to critical pharmacophore differences at C-13 and C-25.

Molecular Formula C36H50O8
Molecular Weight 610.8 g/mol
Cat. No. B10780508
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDoramectin aglycone
Molecular FormulaC36H50O8
Molecular Weight610.8 g/mol
Structural Identifiers
SMILESCC1C=CC=C2COC3C2(C(C=C(C3O)C)C(=O)OC4CC(CC=C(C1O)C)OC5(C4)C=CC(C(O5)C6CCCCC6)C)O
InChIInChI=1S/C36H50O8/c1-21-9-8-12-26-20-41-33-31(38)24(4)17-29(36(26,33)40)34(39)42-28-18-27(14-13-22(2)30(21)37)43-35(19-28)16-15-23(3)32(44-35)25-10-6-5-7-11-25/h8-9,12-13,15-17,21,23,25,27-33,37-38,40H,5-7,10-11,14,18-20H2,1-4H3/t21-,23-,27+,28-,29-,30-,31+,32-,33+,35+,36+/m0/s1
InChIKeySHRUSRJMZSPNGG-BJIBBNMNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Doramectin Aglycone: A Core Aglycone Scaffold for Advanced Anthelmintic Research and Reference Standard Applications


Doramectin aglycone (CAS: 1987883-26-0; molecular formula: C36H50O8; molecular weight: 610.78) is an acid degradation product generated via the hydrolysis of the disaccharide unit from the parent macrocyclic lactone antiparasitic agent, doramectin . It functions as a core aglycone scaffold within the avermectin/milbemycin class, retaining the ability to inhibit nematode larval development but is critically devoid of the paralytic activity associated with glycosylated congeners . As a high-purity (>95% by HPLC) small molecule, it serves as a crucial research tool for structure-activity relationship (SAR) studies and as a reference standard for analytical method development, method validation (AMV), and quality control (QC) applications supporting Abbreviated New Drug Application (ANDA) submissions [1].

Why Doramectin Aglycone Cannot Be Interchanged with Doramectin, Ivermectin Aglycone, or Other In-Class Aglycones


Direct substitution of doramectin aglycone with doramectin or alternative avermectin/milbemycin aglycones is scientifically and functionally invalid. The absence of the C-13 disaccharide moiety fundamentally alters the molecule's pharmacophore, abrogating its ability to induce chloride channel-mediated paralysis . Furthermore, critical structural variations at the C-22,23 position and the C-25 substituent (cyclohexyl vs. sec-butyl/isopropyl) between doramectin aglycone and other aglycones, such as ivermectin aglycone, have been shown in a larval development assay (Haemonchus contortus) to cause potency differences spanning five orders of magnitude [1]. The following evidence demonstrates the precise, quantifiable differentiation that governs the scientific selection of doramectin aglycone for specific research and industrial applications.

Quantitative Differentiation Guide: Doramectin Aglycone vs. Key Comparators for Procurement Decisions


Differentiated Solubility Profile: Doramectin Aglycone vs. Parent Doramectin

Doramectin aglycone exhibits a distinct and advantageous solubility profile compared to its glycosylated parent compound, doramectin. Specifically, doramectin aglycone is readily soluble in a defined set of organic solvents including DMSO, DMF, ethanol, and methanol . This is a critical differentiation from doramectin, which is characterized by high lipophilicity and very poor water solubility, properties that dictate formulation strategy [1]. This clear solubility distinction enables researchers to employ doramectin aglycone in in vitro assays and analytical workflows where the parent compound's solubility limitations would compromise experimental design or reproducibility.

Solubility Formulation Analytical Chemistry

Divergent Biological Activity: Potent Larval Development Inhibition Without Paralysis

A defining and quantifiable functional difference exists between doramectin aglycone and its parent compound. While doramectin aglycone retains the ability to inhibit nematode larval development, it is reported to be devoid of the paralytic activity characteristic of the glycosylated macrocyclic lactones . This is a critical distinction from doramectin, which exerts its primary anthelmintic effect by potentiating glutamate- and GABA-gated chloride channels, leading to flaccid paralysis . The retention of larval development inhibition alongside the absence of paralytic activity positions doramectin aglycone as a unique tool for dissecting the complex, multi-faceted mechanisms of action of this drug class and for investigating resistance pathways that may circumvent paralysis but not developmental arrest.

Anthelmintic Mechanism of Action Nematode Larval Development Assay

SAR-Defined Differentiation: The Critical Impact of C-22,23 and C-25 Substituents on Potency

A pivotal structure-activity relationship (SAR) study using a larval development assay with Haemonchus contortus demonstrated that small structural modifications among 14 avermectins, including doramectin aglycone-related analogs, can result in a spectrum of activities spanning five orders of magnitude [1]. Critically, this study found that the most potent compound was not a commercial avermectin but a monosaccharide analog possessing a specific combination of a C-22,23 double bond and a C-25 sec-butyl/isopropyl substituent [1]. Doramectin aglycone, characterized by a C-22,23 double bond and a C-25 cyclohexyl group, is thus defined by its unique combination of these substituents, which is distinct from the sec-butyl/isopropyl group found in ivermectin aglycone and the C-22,23 single bond and different C-25 group in milbemycin oxime [2]. This evidence underscores that the aglycone core is not a uniform entity; specific substituent patterns dictate potency and selectivity, making doramectin aglycone a distinct chemical entity with a defined pharmacological fingerprint within the macrocyclic lactone class.

Structure-Activity Relationship Potency Avermectin Drug Design

Defined Research and Industrial Applications for Doramectin Aglycone


Analytical Reference Standard for Doramectin Drug Substance and Product Testing

The high purity (>95% by HPLC) and defined solubility profile of doramectin aglycone in DMSO, DMF, ethanol, and methanol make it an ideal reference standard for the development, validation, and execution of analytical methods for doramectin drug substance and finished products. Its use in AMV and QC for ANDA submissions is specifically noted by suppliers [1]. The distinct chromatographic and spectroscopic properties of the aglycone, stemming from the absence of the disaccharide moiety, allow for its use as a system suitability marker or impurity standard, providing a clear benchmark that is not confounded by the formulation or degradation complexities associated with the parent drug .

Structure-Activity Relationship (SAR) Probe for Macrocyclic Lactone Pharmacology

As a core aglycone scaffold, doramectin aglycone serves as a critical starting point for SAR investigations into the avermectin/milbemycin class. Evidence from a key SAR study demonstrates that specific structural features, such as the C-22,23 double bond and C-25 substituent present in this aglycone, are major determinants of biological activity, with potencies varying by five orders of magnitude across analogs [1]. Researchers can utilize doramectin aglycone as a defined substrate for chemical modification to explore how re-introduction of sugars or alteration of the C-13, C-22,23, or C-25 groups impacts binding affinity, functional activity, and selectivity across different parasite species.

Mechanistic Probe for Anthelmintic Resistance and Non-Paralytic Activity

The unique functional profile of doramectin aglycone—retention of nematode larval development inhibition while lacking paralytic activity [1]—positions it as an indispensable tool for dissecting the mechanism of action of macrocyclic lactones. It enables researchers to isolate and study the pathways responsible for developmental arrest, independent of the neuromuscular effects that lead to paralysis. This is particularly relevant for investigating the growing issue of anthelmintic resistance, as it allows for the identification of genetic or biochemical resistance mechanisms that may affect one pathway (e.g., paralysis) but not the other (e.g., development).

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for Doramectin aglycone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.